molecular formula C13H8FNS B3048266 6-Fluoro-2-phenyl-1,3-benzothiazole CAS No. 1629-94-3

6-Fluoro-2-phenyl-1,3-benzothiazole

Cat. No.: B3048266
CAS No.: 1629-94-3
M. Wt: 229.27 g/mol
InChI Key: MBDZJNBYKCQZLG-UHFFFAOYSA-N
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Description

6-Fluoro-2-phenyl-1,3-benzothiazole is a benzothiazole derivative characterized by a fluorine substituent at the 6-position and a phenyl group at the 2-position of the bicyclic benzothiazole core. Benzothiazoles are renowned for their diverse pharmacological activities, including antiviral, antitumor, antifungal, and central nervous system (CNS)-targeting properties .

Properties

CAS No.

1629-94-3

Molecular Formula

C13H8FNS

Molecular Weight

229.27 g/mol

IUPAC Name

6-fluoro-2-phenyl-1,3-benzothiazole

InChI

InChI=1S/C13H8FNS/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H

InChI Key

MBDZJNBYKCQZLG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)F

Other CAS No.

1629-94-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Substituent variations at the 2- and 6-positions significantly influence molecular planarity, solubility, and biological activity. Key analogs include:

Compound Name Substituents (Position) Key Physicochemical Features
6-Fluoro-2-phenyl-1,3-benzothiazole F (6), phenyl (2) Near-planar structure (dihedral angle: 4–5° between benzothiazole and phenyl rings)
6-Methyl-2-(4’-fluorophenyl)-1,3-benzothiazole CH₃ (6), 4-F-phenyl (2) Improved blood-brain barrier penetration; used as a PET tracer for Aβ plaques
6-Methoxy-2-(2-fluorophenyl)-1,3-benzothiazole OCH₃ (6), 2-F-phenyl (2) Increased polarity due to methoxy group; reduced lipophilicity
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole Cl (5), trimethoxyphenyl (2) Larger dihedral angle (15.56°) due to bulky substituents

Planarity and Binding Affinity :

  • The near-planar geometry of this compound (dihedral angle: 4–5°) facilitates interactions with planar biological targets, such as enzyme active sites .

Lipophilicity and Bioavailability :

  • Fluorine at the 6-position enhances lipophilicity compared to methoxy or hydroxy groups, improving CNS penetration .
  • Methoxy groups (e.g., in 6-methoxy-2-(2-fluorophenyl)-1,3-benzothiazole) increase polarity, which may limit blood-brain barrier permeability .
Neuroimaging and Alzheimer’s Disease
  • 6-Methyl-2-(4’-fluorophenyl)-1,3-benzothiazole ([¹⁸F]5): Demonstrated high affinity for Aβ fibrils in Alzheimer’s disease (AD) models. Its methyl group at position 6 improved pharmacokinetics compared to methoxy or hydroxy analogs, with faster clearance from non-target tissues .
  • Fluorine’s electronegativity may enhance binding specificity to amyloid plaques .
Antimicrobial and Anticancer Activity
  • 5-Chloro-2-phenyl-1,3-benzothiazole : Exhibited antitumor activity, with chlorine enhancing electrophilic reactivity for DNA interaction .

Preparation Methods

Reaction Mechanism and Conditions

The most direct route to 6-fluoro-2-phenyl-1,3-benzothiazole involves the base-mediated condensation of 2-fluoroaniline with phenyl isothiocyanate. This method, adapted from a metal-free protocol, proceeds via nucleophilic attack of the aniline’s amino group on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. Intramolecular cyclization follows, facilitated by the ortho-fluorine acting as a leaving group, resulting in thiazole ring closure (Figure 1).

Procedure :

  • Reactants : 2-Fluoroaniline (1.0 equiv), phenyl isothiocyanate (1.5 equiv).
  • Base : Potassium carbonate (2.5 equiv).
  • Solvent : 2-Butanol.
  • Conditions : 80°C, 16–18 hours under aerobic conditions.
  • Workup : Dilution with water, ethyl acetate extraction, and recrystallization from ethanol.

This method achieves moderate to high yields (67–98%) depending on stoichiometry and solvent. The fluorine at position 6 is retained from the starting aniline, while the phenyl group at position 2 originates from the isothiocyanate.

Characterization and Yield Optimization

The product is characterized by:

  • 1H NMR : Aromatic protons appear as multiplet signals between δ 7.40–8.75 ppm, with the absence of NH2 peaks confirming cyclization.
  • Mass Spectrometry : Molecular ion peaks align with the expected m/z for C13H9FN2S (e.g., [M+H]+ = 245.05).
  • Melting Point : 166–177°C.

Optimization trials indicate that increasing the isothiocyanate-to-aniline ratio to 1.5:1 improves yields to 85–98%.

Cyclization of Substituted Anilines via Thiocyanate-Halogenation

Classical Gabriel Synthesis

The Gabriel synthesis, a traditional route to benzothiazoles, involves cyclization of anilines with ammonium thiocyanate and halogenating agents. For this compound, this method requires post-synthetic modification to introduce the phenyl group.

Procedure :

  • Formation of 2-Amino-6-fluorobenzothiazole :
    • Reactants : 3-Chloro-4-fluoroaniline, ammonium thiocyanate, bromine.
    • Solvent : Glacial acetic acid.
    • Conditions : Reflux for 4–6 hours.
    • Product : 7-Chloro-6-fluoro-2-aminobenzo[d]thiazole (yield: 65–75%).
  • Introduction of Phenyl Group :
    • Coupling Reaction : Suzuki-Miyaura coupling of 2-aminobenzothiazole with phenylboronic acid.
    • Catalyst : Pd(PPh3)4, K2CO3.
    • Solvent : DMF/H2O (3:1).
    • Yield : 50–60% (estimated).

While this route is reliable for amino-substituted benzothiazoles, the need for palladium catalysis and multi-step synthesis limits its efficiency for phenyl substitution.

Alternative Methods and Emerging Strategies

Hurd-Morrow Reaction

The Hurd-Morrow reaction, involving aniline and carbon disulfide under basic conditions, offers a niche pathway. However, adapting it for 6-fluoro-2-phenyl derivatives requires pre-functionalized starting materials, which are synthetically challenging.

Post-Functionalization of 2-Chlorobenzothiazoles

A speculative route involves:

  • Synthesis of 2-Chloro-6-fluorobenzothiazole : Via chlorination of 2-aminobenzothiazole (Sandmeyer reaction).
  • Phenyl Group Introduction : Ullmann coupling with iodobenzene under CuI catalysis.
    • Yield : ~40% (based on analogous reactions).

This method remains less favorable due to low yields and harsh conditions.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield Advantages Disadvantages
Metal-Free Condensation 2-Fluoroaniline, phenyl isothiocyanate 70–98% One-pot, scalable, no metal catalysts Requires stoichiometric base
Gabriel Synthesis 3-Chloro-4-fluoroaniline 65–75% High-purity intermediates Multi-step, low phenyl coupling yield
Post-Functionalization 2-Aminobenzothiazole 40–50% Flexible substitution Low efficiency, costly catalysts

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-fluoro-2-phenyl-1,3-benzothiazole derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Derivatives are typically synthesized via cyclization reactions using halogenated precursors. For example, 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde was synthesized by treating hydrazine derivatives with the Vilsmeier-Haack reagent (DMF/POCl₃) under controlled temperatures (60–65°C for 2.5 hours). Microwave-assisted synthesis (e.g., 130°C for 45 minutes in ethanol) is also effective for fused derivatives like imidazo[2,1-b][1,3]benzothiazole . Optimization involves adjusting solvent polarity, catalyst ratios, and reaction time to enhance yield and purity.

Q. How is the structural characterization of this compound derivatives performed?

  • Methodological Answer : X-ray crystallography (using SHELX software ) is critical for resolving bond lengths, dihedral angles, and intermolecular interactions. For example, asymmetric units in crystal structures reveal π–π stacking (centroid distances: ~3.7 Å) and C–H···π interactions . Complementary techniques include:

  • IR spectroscopy : To confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • NMR : ¹H/¹³C NMR identifies substituent effects (e.g., fluorine-induced deshielding) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for asymmetric units in benzothiazole derivatives?

  • Methodological Answer : Asymmetric units often contain two crystallographically independent molecules (A and B) with slight conformational differences (e.g., dihedral angle variations of 6.5° vs. 6.4° between benzothiazole and phenyl rings). These discrepancies complicate refinement; SHELXL is used to model anisotropic displacement parameters. Non-classical interactions (e.g., weak π–π stacking) require high-resolution data (<1.0 Å) to avoid overinterpretation .

Q. How do substituents on the benzothiazole core influence biological activity, and how can this be validated experimentally?

  • Methodological Answer : Fluorine at position 6 enhances lipophilicity, improving membrane permeability for antiviral or antitumor applications . To validate:

  • Docking studies : Compare binding affinities of derivatives (e.g., thiourea analogs) with target proteins (e.g., HIV-1 protease) .
  • In vitro assays : Test cytotoxicity (e.g., IC₅₀ values) against cancer cell lines and validate via structure-activity relationship (SAR) models .

Q. How can contradictory results in biological activity data be addressed?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting compound solubility). Mitigation strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., HepG2 for liver cancer studies) and controls.
  • Dose-response curves : Ensure linearity across concentrations to avoid false negatives/positives .

Key Notes

  • Avoid non-peer-reviewed sources (e.g., BenchChem).
  • Advanced questions emphasize crystallographic refinement, SAR validation, and data reproducibility.
  • SHELX and spectroscopic methods are foundational for structural and mechanistic studies.

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